molecular formula C11H19NO4 B1309355 N-Boc-cyclopropyl alanine CAS No. 888323-62-4

N-Boc-cyclopropyl alanine

Cat. No. B1309355
M. Wt: 229.27 g/mol
InChI Key: GKRRTFCDSZGFSZ-UHFFFAOYSA-N
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Description

N-Boc-cyclopropyl alanine is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain includes a cyclopropyl group. This compound is of interest in the field of organic chemistry and peptide synthesis due to its unique structural properties and potential applications in creating novel peptides with altered conformational dynamics.

Synthesis Analysis

The synthesis of N-Boc-cyclopropyl alanine and related compounds involves various strategies. For instance, the synthesis of N-Boc-protected amino acids can be achieved through reductive amination approaches, as described in the synthesis of N alpha-(1-phenyl-2-mercaptoethyl) amino acids . Although not directly related to N-Boc-cyclopropyl alanine, this method provides insight into the synthesis of B

Scientific Research Applications

  • Chemistry - Protection of Amino Functions

    • N-Boc protection plays a pivotal role in the synthesis of multifunctional targets . Primary amines are unique because they can accommodate two such groups .
    • The Boc-derivative is generally the first option when there is a need to protect an amino function . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .
    • Boc can be cleaved by mild acidolysis, whereas benzyl carbamates require significantly stronger acidic conditions for their deprotection .
  • Chemistry - Deprotection of the N-Boc Group

    • A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol has been reported .
    • The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
  • Chemistry - N-Boc Protection of Amines

    • A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described .
  • Chemistry - Dual Protection of Amino Functions

    • Dual protection of amino functions involving Boc plays a pivotal role in the synthesis of multifunctional targets . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
    • Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
  • Chemistry - N-Boc Protection of Amines

    • A simple and efficient procedure for chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides with di-tert-butyl dicarbonate using Amberlyst-15 as catalyst in ethanol is described . The catalyst can be readily separated from the reaction products with simple filtration and recovered for direct reuse .
  • Chemistry - N-Boc Deprotection

    • In particular, N-Boc-protected 2-phenylethylamine easily undergoes deprotection under the selected reaction conditions to afford the desired amine in an excellent yield . The removal of the Boc group works well even in the case of N-Boc-aniline and its substituted derivatives .
  • Chemistry - Dual Protection of Amino Functions

    • Dual protection of amino functions involving Boc plays a pivotal role in the synthesis of multifunctional targets . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .
    • Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .
  • Chemistry - N-Boc Deprotection

    • In particular, N-Boc-protected 2-phenylethylamine easily undergoes deprotection under the selected reaction conditions to afford the desired amine in an excellent yield . The removal of the Boc group works well even in the case of N-Boc-aniline and its substituted derivatives .
  • Chemistry - Practical One-Pot Amidation

    • Using this reaction protocol, a variety of N-Alloc-, N-Boc-, and N-Cbz-protected aliphatic amines and aryl amines were efficiently converted to amides with high yields . This method is highly effective for the synthesis of amides and offers a promising approach for facile .

Future Directions

The future directions of N-Boc-cyclopropyl alanine research could involve the development of more efficient synthesis methods and the exploration of its applications in pharmaceutical research and development .

properties

IUPAC Name

3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRRTFCDSZGFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90405727
Record name N-Boc-cyclopropyl alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-cyclopropyl alanine

CAS RN

888323-62-4
Record name N-Boc-cyclopropyl alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90405727
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-cyclopropylpropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

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